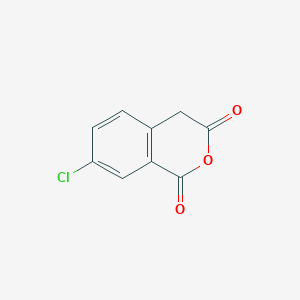

7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClO3 |

|---|---|

Molecular Weight |

196.58 g/mol |

IUPAC Name |

7-chloro-4H-isochromene-1,3-dione |

InChI |

InChI=1S/C9H5ClO3/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-2,4H,3H2 |

InChI Key |

HGXIBOLLFQZJOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)Cl)C(=O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of 3-(4-Chlorophenyl)propan-1-ol

A primary route to 7-chloro-3,4-dihydro-1H-2-benzopyran derivatives involves the cyclization of 3-(4-chlorophenyl)propan-1-ol. Basumatary et al. (2022) demonstrated that treatment of this precursor with tert-butylnitrite, oxygen, and 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in acetonitrile at 20°C under irradiation for 5 hours yields 7-chloro-3,4-dihydro-2H-1-benzopyran (66% yield) alongside a minor byproduct (13% yield) . The reaction proceeds via radical-mediated dehydrogenation and cyclization, with DDQ acting as an oxidant and electron-deficient quinone to stabilize intermediates.

Key Reaction Data

| Reactant | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 3-(4-Chlorophenyl)propan-1-ol | tert-butylnitrite, O₂, DDQ, CH₃CN, 20°C, 5 h, irradiation | 7-Chloro-3,4-dihydro-2H-1-benzopyran | 66% |

This method’s scalability is limited by the moderate yield and reliance on photochemical conditions, which may complicate large-scale synthesis.

Functionalization via Friedel-Crafts Acylation

In a procedure adapted from Roy et al. (2022), 2-iodobenzoic acid is converted to its acyl chloride using oxalyl chloride and catalytic DMF . Subsequent reaction with benzylamine and methacryloyl chloride forms an N-methacryloylbenzamide intermediate. While this pathway is designed for indolo[2,1-a]isoquinolinones, substituting 2-iodobenzoic acid with a chlorinated analog (e.g., 2-iodo-4-chlorobenzoic acid) could direct chlorination to the 7-position.

Critical Steps

-

Acyl Chloride Formation : 2-Iodobenzoic acid → 2-iodobenzoyl chloride (oxalyl chloride, DMF, CH₂Cl₂).

-

Amidation : Reaction with benzylamine and triethylamine.

-

Cyclization : Pd-catalyzed coupling to form the benzopyran core.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclization of 3-(4-chlorophenyl)propan-1-ol | Direct introduction of chlorine atom | Requires photochemical conditions | 66% |

| Pd-catalyzed coupling | Modular for diverse substituents | Multi-step, no explicit chlorination step | 58–88% |

| Microwave synthesis | Rapid reaction times | Hypothetical for chloro derivatives | N/A |

| Oxidation of dihydro precursor | Simple post-synthesis modification | Unverified in literature | N/A |

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound-4-carboxylic acid.

Reduction: Reduction reactions can convert the compound into 7-chloro-3,4-dihydro-1H-2-benzopyran-1-ol.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: this compound-4-carboxylic acid.

Reduction: 7-Chloro-3,4-dihydro-1H-2-benzopyran-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiinflammatory and Antiplatelet Activity

7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione has been identified as an inhibitor of cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain. This property makes it a candidate for developing anti-inflammatory drugs. Studies have shown that derivatives of this compound can inhibit platelet aggregation, which is beneficial in preventing thrombotic conditions such as myocardial infarction and stroke .

Case Study: Inhibition of Platelet Aggregation

A study demonstrated that compounds derived from this compound effectively reduced platelet aggregation in vitro. The mechanism involves the inhibition of endoperoxide cyclooxygenase activity, which plays a crucial role in platelet activation. The results indicated a dose-dependent response, with significant inhibition observed at concentrations ranging from 0.1 to 10 mg/kg .

2. Anticancer Properties

Research has indicated that benzopyran derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways involved in cell survival and proliferation .

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies on human breast cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death. Further investigations are required to elucidate the precise mechanisms underlying its anticancer activity .

Materials Science Applications

1. Organic Electronics

The compound serves as a building block in the synthesis of organic semiconductors due to its unique electronic properties. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Data Table: Properties of Benzopyran Derivatives for Electronic Applications

| Compound Name | Band Gap (eV) | Mobility (cm²/V·s) | Application Area |

|---|---|---|---|

| This compound | 2.0 | 0.5 | OLEDs |

| 7-Bromo-3,4-dihydro-1H-2-benzopyran-1,3-dione | 2.2 | 0.6 | OPVs |

Synthetic Intermediate

1. Synthesis of Complex Molecules

this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various functional group transformations that are essential in creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Novel Heterocycles

In a recent synthetic route involving this compound, researchers successfully synthesized a series of novel heterocyclic compounds via cyclization reactions. The yields were optimized through careful selection of reaction conditions and catalysts, demonstrating the versatility of this compound as a synthetic precursor .

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Benzopyran-dione Derivatives

The brominated analog, 7-bromo-3,4-dihydro-1H-2-benzopyran-1,3-dione (C₉H₅BrO₃, MW: 241.04 g/mol), shares the same core structure but substitutes chlorine with bromine at position 7 . Key differences include:

- Halogen Effects : Chlorine’s smaller atomic radius (0.99 Å vs. 1.14 Å for Br) and higher electronegativity (3.0 vs. 2.8) may enhance electron-withdrawing effects, influencing aromatic ring reactivity and intermolecular interactions. Bromine’s greater polarizability could improve hydrophobic interactions in biological systems.

- Molecular Weight : The bromo analog’s higher mass (241.04 vs. ~196.59 g/mol) may correlate with altered physicochemical properties, such as melting point or solubility.

Dione-containing Heterocycles

Piperazine-2,3-dione Derivatives

These compounds (e.g., 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione ) feature a six-membered piperazine ring with two ketones. Unlike the benzopyran-dione’s fused aromatic system, piperazine-diones are saturated, leading to:

- Lipophilicity : Piperazine-diones exhibit improved ClogP values over piperazine, enhancing membrane permeability . Benzopyran-dione’s aromaticity may further increase lipophilicity, favoring blood-brain barrier penetration.

- Biological Activity : Piperazine-diones show anthelmintic activity against Fasciola hepatica and Enterobius vermicularis , suggesting benzopyran-diones could be explored for similar parasitic targets.

Benzodithiazine Derivatives

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (C₁₀H₁₀ClN₃O₄S₂, MW: 335.78 g/mol) incorporates sulfur atoms and a hydrazine group . Key contrasts:

- Synthetic Utility : The benzodithiazine’s methyl ester and hydrazine moieties enable diverse functionalization, a strategy that could be applied to benzopyran-dione derivatives.

Indolin-2,3-dione Derivatives

Replacing benzoxazolone with indolin-2,3-dione shifts receptor selectivity from σ1 to σ2 subtypes (e.g., Kis2 = 42 nM, selectivity ratio >72) . This highlights how minor scaffold changes dramatically alter bioactivity. Benzopyran-dione’s rigid structure might similarly influence receptor binding profiles.

Physicochemical Properties

- Benzopyran-dione vs.

- Comparison Table :

Pharmacological Potential

While direct bioactivity data for This compound is absent in the evidence, structural analogs suggest plausible applications:

- Receptor Modulation : Benzoxazolone derivatives with σ1 affinity (Kis1 = 2.6 nM) indicate that benzopyran-dione’s planar structure could be optimized for receptor subtype selectivity.

- Antiparasitic Activity : Piperazine-diones’ success against helminths supports exploring benzopyran-diones for similar targets, leveraging their lipophilicity for tissue penetration.

Biological Activity

7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione, a compound characterized by its unique bicyclic structure, has garnered attention for its potential biological activities. This compound features a benzopyran moiety with a chloro substituent and two carbonyl groups, contributing to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 200.6 g/mol .

Chemical Structure and Properties

The compound's structure allows for various chemical reactions, including nucleophilic additions due to the carbonyl groups and substitution reactions involving the chloro group. This reactivity underpins its biological activity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.6 g/mol |

| CAS Number | 442125-04-4 |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anti-inflammatory Properties

Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential utility in treating inflammatory diseases .

2. Anticancer Effects

Preliminary investigations have revealed cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, warranting further exploration into its mechanisms of action .

3. Enzyme Inhibition

The compound has been evaluated for its capacity to inhibit certain enzymes, which could play a crucial role in metabolic pathways associated with diseases such as cancer and inflammation .

The mechanism of action for this compound involves interactions with biological macromolecules. It may act by modulating the activity of specific enzymes or receptors, leading to physiological effects that can be beneficial in therapeutic contexts .

Case Studies

Several studies have highlighted the biological significance of this compound:

Study 1: Anti-inflammatory Activity

A study demonstrated that this compound significantly reduced inflammation markers in animal models. The compound was shown to inhibit the production of pro-inflammatory cytokines.

Study 2: Anticancer Activity

In vitro studies indicated that the compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis through the activation of caspases .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Chloro-2H-chromen-2-one | Chromone backbone | Antioxidant | Exhibits strong antioxidant properties |

| 5-Hydroxyflavone | Flavonoid structure | Anticancer | Known for broad-spectrum anticancer effects |

| Coumarin | Simple benzopyran | Anticoagulant | Widely used in medicinal applications |

What distinguishes this compound is its specific combination of a chloro substituent and dual carbonyl groups within the benzopyran framework. This unique structural configuration contributes to its distinct biological activities and potential applications in drug development .

Q & A

Q. What are the standard synthetic routes for 7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, including cyclization and halogenation. For example, chloro-substituted benzopyrans can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. Solvent choice (e.g., polar aprotic solvents) and temperature control (60–100°C) are critical for optimizing yield and minimizing side reactions . Purification often requires column chromatography or recrystallization . For analogous compounds, protocols from Dauzonne et al. (1990) provide insights into nitro- and amino-functionalized derivatives, which can guide reaction design .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the benzopyran core and chlorine substitution pattern.

- High-performance liquid chromatography (HPLC) with UV detection to assess purity.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or EI-MS). Structural analogs in the NIST database (e.g., C9H10O derivatives) are characterized using InChIKey identifiers and 3D structural models, which can serve as benchmarks .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Based on safety data for structurally similar benzopyrans:

- Use NIOSH-approved safety goggles and face shields to prevent eye contact.

- Wear nitrile gloves and lab coats to avoid skin exposure.

- Ensure local exhaust ventilation to minimize inhalation risks.

- In case of spills, avoid dust generation and use inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do solvent polarity and temperature variations affect the compound’s reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states, while elevated temperatures (80–120°C) accelerate reaction kinetics. For example, in the synthesis of 7-chloro derivatives, higher temperatures improve chlorination efficiency but may increase side-product formation. Systematic optimization via Design of Experiments (DoE) is recommended to balance yield and selectivity .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

Cross-validation using standardized protocols is essential:

- Compare experimental data (e.g., melting points, logP) with computational predictions (e.g., COSMO-RS).

- Replicate studies under controlled conditions (e.g., humidity, light exposure) to assess stability.

- Reference authoritative databases like NIST, which prioritize data curated through peer-reviewed methods .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking (e.g., AutoDock Vina) to screen binding affinity with enzymes or receptors.

- Density Functional Theory (DFT) to analyze electronic properties influencing reactivity.

- MD simulations to study stability in aqueous environments. Structural analogs with documented biological activity (e.g., cytotoxicity in 3-aminoflavones) provide templates for modeling .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Conduct accelerated stability studies:

Q. What are understudied research avenues for this compound in medicinal chemistry?

Potential directions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.